
Carbonate de sodium monohydraté
Vue d'ensemble
Description
Sodium carbonate monohydrate, also known as soda ash, washing soda, soda crystals, and disodium carbonate monohydrate, is a white powder that absorbs moisture from the air and forms a strong alkaline aqueous solution . It is commonly used as a water softener and in the production of glass . It is also used as a buffer in various applications such as chromatography, capillary electrophoresis, and enzyme catalysis .
Molecular Structure Analysis
Sodium carbonate monohydrate has the molecular formula CH2Na2O4 . It is composed of two sodium ions (Na+) and one carbonate ion (CO3^2-) . The carbonate ion has a triangular structure, with the carbon atom at the center and the oxygen atoms at the corners .Chemical Reactions Analysis
Sodium carbonate is known to react with hydrochloric acid (HCl) in a process known as acid-base titration. The reaction produces sodium chloride (NaCl), carbon dioxide (CO2), and water (H2O) .Physical And Chemical Properties Analysis
Sodium carbonate monohydrate is a white solid that is hygroscopic . It has a density of 2.54 g/cm^3 at 25 °C (anhydrous) and 2.25 g/cm^3 (monohydrate) . It has a melting point of 851 °C (anhydrous) and decomposes at 100 °C (monohydrate) . It is soluble in water and forms a strong alkaline aqueous solution .Applications De Recherche Scientifique
Adoucissement de l'eau
Le carbonate de sodium monohydraté est largement utilisé comme adoucissant d'eau . Il est utilisé pour éliminer les ions calcium et magnésium de l'eau, empêchant ainsi l'accumulation de tartre et de résidus de savon .
Électrolyte en électrolyse
Il sert d'électrolyte, facilitant le passage du courant électrique dans une solution ou à travers un contact . Cette propriété le rend utile dans divers procédés électrochimiques .
Titrages acido-basiques
Le carbonate de sodium monohydraté est utilisé comme étalon primaire pour les titrages acido-basiques . C'est un solide, stable à température ambiante, et sa solution dans l'eau est approximativement neutre .
Composant tampon
Il est utilisé comme composant tampon dans des applications telles que la chromatographie et l'électrophorèse capillaire . En tant que tampon, il aide à maintenir le pH d'une solution dans une plage spécifique, facilitant ainsi la séparation de différentes molécules .
Catalyse enzymatique
En catalyse enzymatique, le carbonate de sodium monohydraté peut être utilisé pour créer l'environnement de pH optimal pour le fonctionnement des enzymes . Ceci est particulièrement important dans la recherche biologique et les applications industrielles où les enzymes sont utilisées pour catalyser des réactions spécifiques .
Fabrication du verre
Le carbonate de sodium monohydraté est utilisé dans la fabrication du verre . Il abaisse le point de fusion de la silice (le principal composant du verre), ce qui rend le processus de fabrication du verre plus économe en énergie .
Fabrication de détergents
Il est également utilisé dans la fabrication de détergents . Le carbonate de sodium monohydraté aide à déloger et à éliminer la saleté et la graisse, ce qui en fait un ingrédient clé dans de nombreux produits de nettoyage .
Précurseur d'autres composés
Le carbonate de sodium monohydraté sert de précurseur à d'autres composés sodiques . Il est utilisé dans diverses réactions chimiques pour produire d'autres composés utiles .
Mécanisme D'action
Target of Action
Sodium carbonate monohydrate, also known as soda ash, is a compound that primarily targets acids due to its alkaline properties . It is the sodium salt of carbonic acid and when dissolved in water, it forms carbonic acid and sodium hydroxide . As a strong base, sodium hydroxide neutralizes acids, thereby acting as an antacid .
Mode of Action
The mode of action of sodium carbonate monohydrate involves a chemical reaction with acids. When sodium carbonate monohydrate comes into contact with an acid, it undergoes a neutralization reaction . This reaction results in the formation of water and a sodium salt of the corresponding acid . The ability of sodium carbonate monohydrate to neutralize acids is utilized in various applications, such as pH regulation and antacid properties .
Biochemical Pathways
Sodium carbonate monohydrate affects the biochemical pathway involving carbon dioxide diffusion into red blood cells . In this pathway, carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid . This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells . The carbonic acid formed dissociates into bicarbonate and hydrogen ions .
Pharmacokinetics
Sodium carbonate monohydrate is likely to be metabolized into sodium and carbonate ions in the body . The excretion process of sodium carbonate monohydrate is likely to occur through the kidneys, as is typical for most ions in the body .
Result of Action
The result of sodium carbonate monohydrate’s action is the neutralization of acids, leading to a rise in pH. This can have various molecular and cellular effects, depending on the context. For instance, in the stomach, sodium carbonate monohydrate can neutralize gastric acid, potentially relieving symptoms of acid reflux . In the environment, it can neutralize acidic pollutants, thereby reducing their harmful effects .
Action Environment
The action, efficacy, and stability of sodium carbonate monohydrate can be influenced by various environmental factors. For instance, the presence of moisture can enhance the reactivity of sodium carbonate monohydrate, as it is a hygroscopic compound . Additionally, the presence of acids in the environment can trigger the neutralization reaction of sodium carbonate monohydrate . Temperature can also affect the stability and reactivity of sodium carbonate monohydrate .
Safety and Hazards
Sodium carbonate monohydrate can cause serious eye irritation . Inhalation can lead to respiratory tract irritation, coughing, shortness of breath, and pulmonary edema . Ingestion of large doses may be corrosive to the gastrointestinal tract, causing severe abdominal pain, vomiting, diarrhea, collapse, and even death .
Relevant Papers I found a paper titled “Dehydration of sodium carbonate monohydrate with indirect microwave heating” which discusses the dehydration behavior of sodium carbonate monohydrate under microwave irradiation . Another paper titled “NF Monographs: Sodium Carbonate” provides detailed information about sodium carbonate, including its identification, water content, heavy metals content, organic volatile impurities, residual solvents, and assay .
Analyse Biochimique
Biochemical Properties
Sodium carbonate monohydrate can participate in various biochemical reactionsInstead, it acts as a pH buffer, maintaining the pH of the solution, which is crucial for the proper functioning of many biochemical reactions .
Cellular Effects
The effects of Sodium carbonate monohydrate on cells are primarily related to its ability to influence pH. By acting as a buffer, Sodium carbonate monohydrate can help maintain the optimal pH for cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sodium carbonate monohydrate does not have a direct molecular mechanism of action. Instead, its effects are primarily due to its role as a pH buffer. By maintaining the pH of the solution, Sodium carbonate monohydrate can indirectly influence the activity of biomolecules, including enzymes and proteins, and affect gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium carbonate monohydrate is known for its stability. It does not degrade over time, making it a reliable component in various experimental setups
Metabolic Pathways
Sodium carbonate monohydrate does not directly participate in metabolic pathways. By acting as a pH buffer, it can influence the conditions under which these pathways occur, potentially affecting the activity of enzymes and the levels of different metabolites .
Transport and Distribution
Sodium carbonate monohydrate is soluble in water, allowing it to be easily transported and distributed within cells and tissues . It does not interact directly with transporters or binding proteins.
Subcellular Localization
As a soluble compound, Sodium carbonate monohydrate can be found throughout the cell. It does not have a specific subcellular localization and does not contain any targeting signals or undergo post-translational modifications .
Propriétés
IUPAC Name |
disodium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2CO3, CNa2O3 | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-55-8 (Parent) | |
| Record name | Carbonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1029621 | |
| Record name | Carbonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.988 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |
| Record name | Carbonic acid sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes on heating by CO2 loss | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |
| Record name | SODIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2 | |
| Record name | Sodium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |
CAS RN |
497-19-8, 7542-12-3 | |
| Record name | Sodium carbonate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
856 °C, 851 °C | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

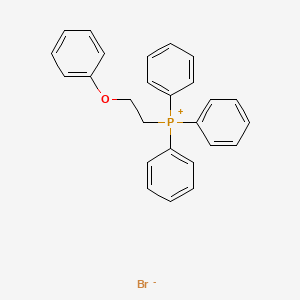
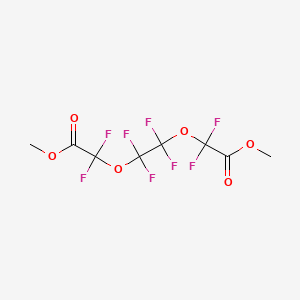
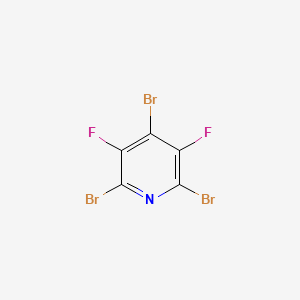
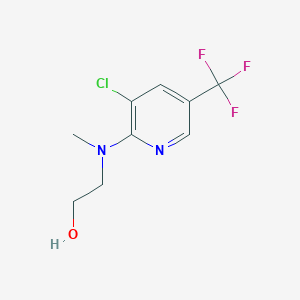
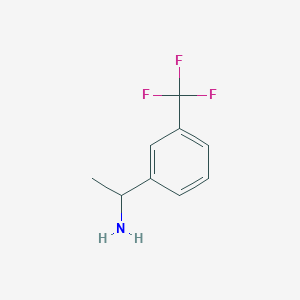
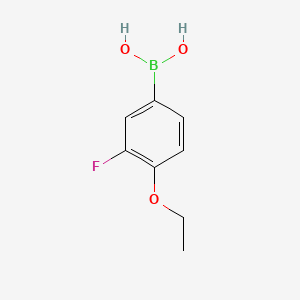

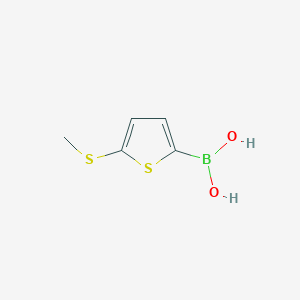
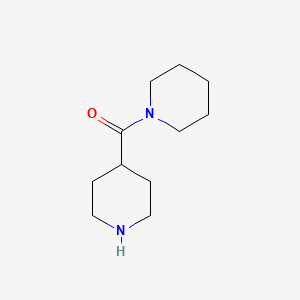

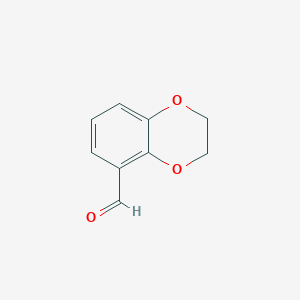
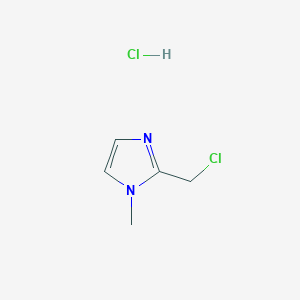

![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)